Benzoyl disulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677460. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

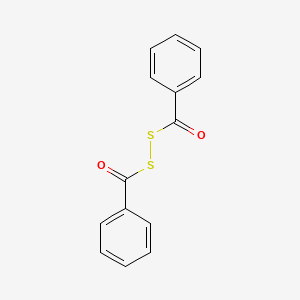

IUPAC Name |

S-benzoylsulfanyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWLHHUMIIIZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214649 | |

| Record name | Benzoyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-32-6 | |

| Record name | Dibenzoyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzoyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO5F8186C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzoyl Disulfide from Benzoyl Chloride

This technical guide provides a comprehensive overview of the synthesis of benzoyl disulfide from benzoyl chloride, designed for researchers, scientists, and professionals in drug development. The document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the chemical transformation.

Introduction

This compound is a chemical compound with applications in various fields, including organic synthesis and materials science. Its synthesis from the readily available precursor, benzoyl chloride, can be achieved through several routes. This guide focuses on a reliable and well-documented method involving the formation of a thiobenzoate intermediate, followed by its oxidative coupling to yield the desired disulfide.

Reaction Pathway

The synthesis proceeds in two main stages. First, benzoyl chloride is reacted with a sulfur source to form a thiobenzoate salt. This intermediate is then oxidized to produce this compound. A common and effective method utilizes potassium hydrosulfide as the sulfur source and iodine as the oxidizing agent.

Figure 1: Reaction pathway for the synthesis of this compound from benzoyl chloride.

Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of this compound.

Method 1: Synthesis via Potassium Thiobenzoate and Iodine Oxidation [1]

This procedure is adapted from Organic Syntheses.

Materials:

-

Potassium hydroxide (315 g, 4.76 moles)

-

Absolute ethanol (3150 ml)

-

Hydrogen sulfide gas

-

Benzoyl chloride (346.5 g, 2.46 moles), redistilled

-

Iodine (solid, approximately 336-407 g, 1.32–1.61 moles)

-

95% ethanol

-

Water

-

Ethylene chloride

-

Saturated aqueous sodium bicarbonate solution

-

Ether

Procedure:

-

Preparation of Potassium Hydrosulfide Solution: A solution of potassium hydroxide in absolute ethanol is prepared in a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube. The solution is saturated with hydrogen sulfide gas with stirring until it no longer gives an alkaline reaction. The mixture is then cooled to 10–15°C.

-

Formation of Potassium Thiobenzoate: Redistilled benzoyl chloride is added dropwise to the cooled potassium hydrosulfide solution while maintaining the temperature below 15°C. The precipitated potassium chloride is removed by filtration and washed with ethanol.

-

Oxidation to this compound: The filtrate is cooled to 10–15°C, and solid iodine is added slowly with constant agitation until a faint permanent coloration of the solution is observed. The precipitated this compound is collected by filtration.

-

Purification: The crude product is washed with 95% ethanol and then with water. It is then dried at a temperature not exceeding 60°C. Further purification is achieved by recrystallization from ethylene chloride. A wash with a saturated aqueous solution of sodium bicarbonate may be necessary to remove any acidic impurities. A final recrystallization from ethylene chloride followed by washing with ether yields the pure product.

Method 2: Synthesis using Sodium Thiosulfate [2][3]

This method provides an alternative route to this compound.

Materials:

-

Sodium thiosulfate (24.8 g)

-

Water (30 ml)

-

Benzoyl chloride (12 ml)

-

Ethanol (60 ml)

-

Sodium carbonate solution

-

Ether

Procedure:

-

Reaction Mixture: A solution of sodium thiosulfate in water is mixed with a solution of benzoyl chloride in ethanol.

-

Reaction: The mixture is allowed to stand for forty-eight hours, during which this compound crystallizes.

-

Isolation and Purification: The crude disulfide is filtered off. More product can be obtained by evaporating some of the alcohol from the filtrate. The collected solid is washed with a sodium carbonate solution to remove benzoic acid, an identified byproduct. The crude product can be recrystallized from ether.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Method 1 (Potassium Thiobenzoate)[1] | Method 2 (Sodium Thiosulfate)[2][3] |

| Yield (Crude) | 325–333 g | Not specified |

| Yield (Purified) | 65-70% of theoretical | 58.4% of benzoyl groups recovered as disulfide |

| Melting Point (Crude) | Not specified | 128°C |

| Melting Point (Purified) | 134-135°C | 134-135°C |

| Appearance | Crystalline solid | Crystalline solid |

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound from benzoyl chloride is outlined below.

Figure 2: General workflow for the synthesis and purification of this compound.

Safety Considerations

-

Benzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Hydrogen sulfide is a toxic and flammable gas with a characteristic rotten egg smell. All operations involving hydrogen sulfide must be conducted in a fume hood.[5]

-

Iodine is a corrosive solid and should be handled with care.

-

Organic solvents such as ethanol and ethylene chloride are flammable.

Conclusion

The synthesis of this compound from benzoyl chloride is a well-established process. The method involving the formation of potassium thiobenzoate followed by iodine oxidation offers a reliable route with good yields.[1] An alternative method utilizing sodium thiosulfate is also available.[2][3] Careful adherence to the experimental protocols and safety precautions is essential for the successful and safe synthesis of this compound.

References

The Formation of Benzoyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms involved in the formation of benzoyl disulfide. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The guide details the core synthetic routes, provides in-depth experimental protocols, summarizes quantitative data, and offers visualizations of the reaction pathways.

Core Mechanisms of this compound Formation

This compound, a symmetrical disulfide, is primarily synthesized through two major pathways: the oxidation of thiobenzoic acid and the reaction of benzoyl chloride with various sulfur-containing nucleophiles. Other less common methods have also been reported.

Oxidation of Thiobenzoic Acid

The oxidation of thiobenzoic acid is a robust and frequently employed method for the synthesis of this compound.[1][2] This reaction involves the coupling of two thiobenzoic acid molecules through the formation of a disulfide bond. The general transformation is as follows:

2 C₆H₅COSH + [O] → C₆H₅C(O)SSC(O)C₆H₅ + H₂O

A variety of oxidizing agents can be utilized to facilitate this conversion, including air, hydrogen peroxide, iodine, and metal salts like copper sulfate, potassium ferricyanide, and ferric chloride.[3] The mechanism, particularly with single-electron oxidants, is believed to proceed through a thiyl radical intermediate. The thiobenzoic acid is first oxidized to a benzoylthiyl radical, which then dimerizes to form the stable this compound.

Reaction of Benzoyl Chloride with Sulfur Nucleophiles

A versatile and widely used approach for synthesizing this compound involves the reaction of benzoyl chloride, an electrophilic acyl chloride, with a suitable sulfur-containing nucleophile.[3] The general reaction is:

2 C₆H₅COCl + S₂²⁻ → C₆H₅C(O)SSC(O)C₆H₅ + 2 Cl⁻

A variety of sulfur sources can be employed, including hydrogen sulfide, potassium sulfide, and sodium disulfide.[3] The reaction with potassium hydrosulfide (KSH), formed from potassium hydroxide and hydrogen sulfide, initially produces thiobenzoic acid, which is then oxidized in situ to this compound.[3]

Quantitative Data Summary

The yield of this compound is dependent on the chosen synthetic route and reaction conditions. The following table summarizes the reported yields for the primary formation mechanisms.

| Synthetic Method | Reagents | Yield (%) | Reference |

| Oxidation of Potassium Thiobenzoate with Iodine | Benzoyl Chloride, KOH, H₂S, I₂ | 68-73% | [3] |

| Oxidation of Thiobenzoic Acid | Thiobenzoic Acid, various oxidants (Air, H₂O₂, etc.) | Good | [3] |

| Reaction of Benzoyl Chloride with Sodium Disulfide | Benzoyl Chloride, Na₂S₂ | - | [3] |

| Reaction of Thiosulfonates with Thiocarboxylic Acids | Thiosulfonates, Thiocarboxylic S-acids | Good | [4] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from benzoyl chloride, adapted from Organic Syntheses.[3]

Materials and Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

500-mL dropping funnel

-

Gas inlet tube

-

Ice bath

-

Büchner funnel

-

Potassium hydroxide (315 g, 4.76 moles)

-

Commercial absolute ethanol (3150 mL)

-

Hydrogen sulfide gas

-

Redistilled benzoyl chloride (346.5 g, 2.46 moles)

-

Solid iodine (approx. 336-407 g, 1.32–1.61 moles)

-

95% ethanol

-

Ethylene chloride

-

Saturated aqueous solution of sodium bicarbonate

-

Ether

Procedure:

-

A solution of 315 g (4.76 moles) of potassium hydroxide in 3150 mL of commercial absolute ethanol is prepared with mechanical stirring in a 5-L three-necked round-bottomed flask.[3]

-

The flask is fitted with a dropping funnel and a gas inlet tube, and hydrogen sulfide is passed through the solution with stirring until saturation is reached and the solution is no longer alkaline.[3]

-

The mixture is cooled to 10–15°C using an ice bath.[3]

-

346.5 g (2.46 moles) of redistilled benzoyl chloride is added dropwise with stirring, maintaining the temperature below 15°C.[3]

-

The precipitated potassium chloride is removed by suction filtration and washed with approximately 200 mL of ethanol.[3]

-

The filtrate and washings are cooled to 10–15°C, and solid iodine is added slowly with constant agitation until a faint permanent coloration of the solution is observed.[3]

-

The precipitated this compound is collected on a filter and washed with 750 mL of 95% ethanol followed by 3 L of water.[3]

-

The crude product is dried at a temperature not exceeding 60°C, yielding 325–333 g.[3]

-

For purification, the crude material is dissolved in 910 mL of ethylene chloride heated to 60°C. The solution is cooled to room temperature, and 122 mL of a saturated aqueous solution of sodium bicarbonate is added. The mixture is stirred for 1 hour.[3]

-

The layers are separated, and the ethylene chloride slurry is heated to 60°C. The resulting solution is filtered.[3]

-

Absolute ethanol (313 mL) is added to the filtrate, and the mixture is stored in an icebox overnight to crystallize the product.[3]

-

The crystals are collected, washed with 40 mL of ether, and recrystallized from ethylene chloride (3.0 mL per g of product) heated to 60°C and then cooled.[3]

-

The final yield of white to light pink plates of this compound is 230–246 g (68–73%), with a melting point of 129–130°C.[3]

Role in Drug Development and Biological Systems

Disulfide bonds are critical structural motifs in many biologically active molecules, including peptides and proteins, where they play a crucial role in defining and stabilizing the tertiary structure.[5][6] The reversible nature of the disulfide bond, which can be cleaved and reformed under redox conditions, is central to many biological processes.[7]

In the context of drug development, the formation of disulfide bonds is a key step in the synthesis of many peptide-based therapeutics.[5] Furthermore, the thiol-disulfide exchange reaction is exploited in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[8] While this compound itself is not a common therapeutic agent, the understanding of its formation provides valuable insights into the chemistry of disulfide bonds, which is of significant interest in the design and synthesis of novel drug candidates. The reactivity of the disulfide bond also makes it a target for the development of drugs that modulate cellular redox states.[6]

Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the two benzoyl groups.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons, the aromatic carbons, and the carbons of the disulfide bridge.[9]

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight of this compound, which is 274.4 g/mol .[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the carbonyl groups and the C-S bond.

References

- 1. Thiobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C14H10O2S2 | CID 12569 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Benzoyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of benzoyl disulfide (also known as dithis compound). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is an organic disulfide compound that serves as a useful reactant in various chemical syntheses.[1] Its properties have been characterized through multiple analytical techniques, providing a solid foundation for its application in research and development.

Data Summary

All quantitative data regarding the physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | S-benzoylsulfanyl benzenecarbothioate | [2] |

| CAS Number | 644-32-6 | [2] |

| Molecular Formula | C₁₄H₁₀O₂S₂ | [2][3] |

| Molecular Weight | 274.36 g/mol | [2][3] |

| Appearance | White to light pink plates | [4] |

| Melting Point | 129–130 °C | [4] |

| 134.5 °C | [5] | |

| Density | 1.42 g/cm³ (measured) | [5][6] |

| 1.411 g/cm³ (X-ray) | [6] | |

| Solubility | Soluble in ethylene chloride | [4] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| Unit Cell Dimensions | a = 12.356 Å, b = 12.071 Å, c = 9.071 Å, β = 107.15° | [6] |

| Key Bond Distances | S–S: 2.021 Å, S–C: 1.805 Å and 1.823 Å | [6] |

Synthesis and Reactivity

Synthesis of this compound

This compound can be prepared through several routes, often involving the reaction of benzoyl chloride with a sulfur source.[4] A well-documented method is the oxidation of potassium thiobenzoate, which is formed in situ from benzoyl chloride and a solution of potassium hydroxide saturated with hydrogen sulfide.[4]

References

Unveiling the Three-Dimensional Architecture of Benzoyl Disulfide: A Technical Guide to its Crystal Structure

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals an in-depth analysis of the crystal structure of benzoyl disulfide. By providing a comprehensive overview of its crystallographic data, experimental protocols, and molecular geometry, this document serves as a critical resource for studies in structural chemistry and rational drug design where the disulfide linkage is a key functional group.

Core Crystallographic Data

The crystal structure of this compound (C₁₄H₁₀O₂S₂) has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the key crystallographic and data collection parameters is presented in Table 1.

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₀O₂S₂ | [1] |

| Formula Weight | 274.36 g/mol | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | ||

| a | 12.356(1) Å | [1] |

| b | 12.071(1) Å | [1] |

| c | 9.071(2) Å | [1] |

| β | 107.15(1)° | [1] |

| Volume | 1292(3) ų | [1] |

| Density | ||

| Calculated (Dₓ) | 1.411 g/cm³ | [1] |

| Measured (Dₘ) | 1.42 g/cm³ | [1] |

| Data Collection | ||

| Radiation Source | Not explicitly stated, typically Mo Kα or Cu Kα | |

| Diffractometer | CAD-4 | [1] |

| Scan Mode | ω/2θ | [1] |

| Temperature | 294 K | [1] |

| Structure Refinement | ||

| Refinement Method | Full-matrix least-squares on F² | [1] |

| Final R-factor | 0.036 for 2738 observed reflections | [1] |

Molecular Geometry and Conformation

The solid-state conformation of this compound reveals a non-planar arrangement of the C-S-S-C core. Key intramolecular distances and angles are detailed in Table 2, providing insight into the steric and electronic interactions that govern its three-dimensional shape.

| Bond/Angle | Value | Reference |

| Bond Lengths (Å) | ||

| S-S | 2.021(1) | [1] |

| S-C | 1.805(2) | [1] |

| S-C | 1.823(2) | [1] |

| Dihedral Angle (°) | ||

| C-S-S-C | 80.8 | [1] |

Experimental Protocols

Synthesis and Crystallization of this compound

A common method for the synthesis of this compound involves the oxidation of thiobenzoic acid or its salts.[3] For the purpose of single-crystal X-ray diffraction, high-purity this compound is required. The following is a generalized procedure for obtaining diffraction-quality crystals:

-

Purification: The synthesized this compound should be purified, for example, by recrystallization from a suitable solvent system like ethylene chloride and ethanol.[3]

-

Solvent Selection: A solvent system in which this compound has moderate solubility is crucial for growing single crystals. A common technique is slow evaporation from a dilute solution.

-

Crystal Growth via Slow Evaporation:

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., a mixture of ethylene chloride and ethanol) in a clean vial.

-

Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. The general workflow for such an analysis is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed on a diffractometer, such as a CAD-4, and cooled to a specific temperature (in this case, 294 K).[1] X-ray data are collected using a specific scan mode, like the ω/2θ scan method.[1]

-

Data Reduction: The collected diffraction data are processed to correct for various experimental factors, yielding a set of unique reflection intensities.

-

Structure Solution: The initial crystal structure model is determined using direct methods, for which software like MULTAN can be employed.[1]

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using a full-matrix least-squares method.[1] This process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

Visualizations

To further elucidate the experimental and structural aspects of this compound analysis, the following diagrams are provided.

References

An In-depth Technical Guide to the Spectral Characterization of Benzoyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of benzoyl disulfide, a key organic compound with applications in various fields of chemical research and development. This document details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by data from closely related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound (C₁₄H₁₀O₂S₂), both ¹H and ¹³C NMR are instrumental in confirming its structure.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the two benzoyl groups. Due to the symmetry of the molecule, the protons on each phenyl ring are chemically equivalent. The aromatic region (typically 7.0-8.5 ppm) will display a complex multiplet pattern arising from the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (o, m, p) | 7.4 - 8.1 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of this compound. Due to the molecule's symmetry, only four distinct signals are expected in the proton-decoupled spectrum: one for the carbonyl carbon, and three for the aromatic carbons (ipso, ortho/meta, and para).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (ipso) | 130 - 140 |

| Aromatic (ortho/meta) | 125 - 135 |

| Aromatic (para) | 120 - 130 |

Note: The chemical shifts are predictions based on data from similar aromatic compounds and disulfide structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the aromatic rings. A band corresponding to the S-S disulfide bond is also anticipated, although it is typically weak.

Table 3: Characteristic IR Absorption Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Carbonyl) | Stretching | 1680 - 1660 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| S-S (Disulfide) | Stretching | 550 - 450 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic disulfides typically exhibit characteristic absorption bands in the UV region.[1] The spectrum of this compound is expected to show absorptions arising from the π → π* transitions of the aromatic rings and the n → σ* transitions associated with the disulfide bond. The position of the absorption maximum (λmax) for the disulfide bond can be influenced by the C-S-S-C dihedral angle.[2]

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π* (Aromatic) | 230 - 280 |

| n → σ* (Disulfide) | 250 - 350 |

Note: The solvent can significantly influence the position and intensity of the absorption bands.

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of the aromatic signals.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

2. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

3. UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the solvent in the sample beam with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of an organic compound like this compound.

References

The Thermal Decomposition of Benzoyl Disulfide: A Theoretical and Methodological Guide

Disclaimer: Direct and extensive experimental studies on the thermal decomposition of benzoyl disulfide are limited in publicly accessible scientific literature. This guide, therefore, presents a comprehensive theoretical framework based on the known chemistry of analogous compounds, including organic disulfides and benzoyl derivatives. The information herein is intended as a foundational resource for researchers, scientists, and drug development professionals to guide future experimental design and interpretation.

Introduction

This compound, with its characteristic disulfide linkage flanked by two benzoyl groups, is a compound of interest in organic synthesis and material science. Understanding its thermal stability and decomposition pathways is paramount for its safe handling, storage, and application in various chemical processes. This technical guide outlines the theoretical aspects of this compound's thermal decomposition, proposes potential reaction mechanisms, and provides detailed hypothetical experimental protocols for its investigation.

Theoretical Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed via homolytic cleavage of the sulfur-sulfur bond, which is typically the weakest bond in the molecule. This initial step would generate two benzoylthiyl radicals (PhC(O)S•). The subsequent fate of these radicals would dictate the final product distribution.

A plausible decomposition pathway is initiated by the homolytic cleavage of the S-S bond, followed by decarbonylation and recombination of the resulting radicals.

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Data (Hypothetical)

Due to the lack of experimental data, the following table presents hypothetical kinetic parameters for the thermal decomposition of this compound. These values are estimated based on typical bond dissociation energies for S-S bonds and data from analogous compounds.

| Parameter | Hypothetical Value | Conditions |

| Decomposition Temperature (°C) | 150 - 200 | Neat, Inert Atmosphere |

| Activation Energy (Ea) (kJ/mol) | 120 - 150 | In solution (e.g., decane) |

| Pre-exponential Factor (A) (s⁻¹) | 10¹³ - 10¹⁵ | First-order decomposition |

| Major Products | Thiobenzoic anhydride, Biphenyl, Carbon Monoxide, Elemental Sulfur | Gas Chromatography-Mass Spectrometry (GC-MS) analysis |

| Minor Products | Benzoic acid (in the presence of water), Phenyl thiobenzoate | GC-MS analysis |

Experimental Protocols

To elucidate the actual thermal decomposition mechanism and kinetics of this compound, the following experimental protocols are proposed.

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

Objective: To determine the decomposition temperature range and identify gaseous decomposition products.

Methodology:

-

Place 5-10 mg of this compound in an alumina crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from 30 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Continuously monitor the mass loss of the sample as a function of temperature.

-

Couple the outlet of the TGA to a mass spectrometer to analyze the evolved gases.

An In-depth Technical Guide to the Solubility of Benzoyl Disulfide and Related Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for benzoyl disulfide in common organic solvents. Due to a notable lack of quantitative data in publicly accessible literature for this compound, this guide also includes solubility data for the closely related compound, dibenzyl disulfide, to offer a comparative reference. Furthermore, detailed experimental protocols for determining solubility are provided, along with a visual workflow to aid in laboratory practice.

Solubility of this compound

This compound can be recrystallized from a mixture of ethanol and ethyl acetate, as well as from acetone.[1][2] This indicates that it possesses at least moderate solubility in these solvents, particularly at elevated temperatures. The compound is noted as a useful reactant for the green preparation of amides and amines.[1][3]

Solubility of Dibenzyl Disulfide: A Comparative Reference

In contrast to this compound, more solubility information is available for the related compound, dibenzyl disulfide (C₁₄H₁₄S₂). It is important to note that while structurally similar, the solubility characteristics may differ. Dibenzyl disulfide is described as being insoluble in water but soluble in hot methanol, benzene, ether, and hot ethanol.[4] It is poorly soluble in cold alcohol but soluble in hot alcohol and oils.[4]

Table 1: Solubility of Dibenzyl Disulfide in Various Solvents

| Solvent | Solubility | Notes |

| Water | Insoluble or slightly soluble | [4][5] |

| Ethanol (hot) | Soluble | [4] |

| Ethanol (cold) | Poorly soluble | [4] |

| Methanol (hot) | Soluble | [4] |

| Diethyl Ether | Soluble | [4][5] |

| Benzene | Soluble | [4] |

| Chloroform | Slightly soluble | [6] |

| Ethyl Acetate | Slightly soluble | [6] |

| DMSO | 100 mg/mL (405.86 mM) | Requires ultrasonic treatment.[7] |

| Corn Oil | ≥ 2.5 mg/mL (10.15 mM) | [7] |

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound or other compounds, the "shake-flask" method is a widely recognized and reliable technique.[8] This method is designed to create a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent.

Materials:

-

The solid compound of interest (e.g., this compound)

-

The selected organic solvent

-

Analytical balance

-

Vials or flasks with secure caps

-

A constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to rest at the same constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution (if necessary): Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantitative Analysis: Analyze the concentration of the solute in the diluted solution using a pre-calibrated analytical method such as HPLC, UV-Vis spectroscopy, or by gravimetric analysis (evaporating the solvent and weighing the residue).

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilutions made. The result is typically expressed in units such as mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

References

- 1. dibenzoyl disulphide CAS#: 644-32-6 [m.chemicalbook.com]

- 2. dibenzoyl disulphide | 644-32-6 [amp.chemicalbook.com]

- 3. dibenzoyl disulphide | 644-32-6 [chemicalbook.com]

- 4. Dibenzyl disulfide | 150-60-7 [chemicalbook.com]

- 5. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 150-60-7 CAS MSDS (Dibenzyl disulfide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

The Dawn of Thioorganics: An In-depth Technical Guide to the Early History and Discovery of Benzoyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl disulfide, also known as dithis compound, is an organosulfur compound that has found applications in various fields, including as a polymerization initiator and in the development of pharmaceuticals. Its history is deeply rooted in the foundational period of organic chemistry in the 19th century, a time of great exploration into the chemistry of elements other than carbon and oxygen in organic molecules. This technical guide provides a comprehensive overview of the early history, discovery, and seminal synthetic methodologies for this compound, with a focus on the experimental protocols and quantitative data from the pioneering chemists in this field.

Early Discovery and Synthesis

The first preparations of this compound appear to date back to the 1860s. The synthesis is intricately linked to the discovery and characterization of its precursor, thiobenzoic acid. One of the earliest mentions of a related synthesis is by S. Cloëz in 1860, who worked on thiobenzoic acid.[1] Shortly after, in 1861, Mosling reported on the disulfide.[1] A more definitive early synthesis was described by Engelhardt, Latschinoff, and Malyscheff in 1868.[2]

These early syntheses primarily revolved around two main strategies:

-

The reaction of benzoyl chloride with a sulfur source.

-

The oxidation of thiobenzoic acid.

These two pathways became the cornerstone for the preparation of this compound for many decades.

Key Synthetic Pathways and Mechanisms

The early understanding of reaction mechanisms was not as sophisticated as it is today. However, the logical relationship between reactants and products was well-established. Below are representations of the key synthetic routes as understood in the late 19th and early 20th centuries.

From Benzoyl Chloride and a Sulfide Source

One of the most common early methods involved the reaction of benzoyl chloride with a sulfide, such as potassium sulfide.[2] This reaction proceeds through the formation of a thiobenzoate salt, which is then oxidized to the disulfide.

Oxidation of Thiobenzoic Acid

A more direct route to this compound is the oxidation of thiobenzoic acid. Early methods employed various oxidizing agents, including air, hydrogen peroxide, and halogens.[2] Thiobenzoic acid itself was typically prepared from benzoyl chloride and potassium hydrosulfide.[3][4]

Experimental Protocols

While accessing the exact details from the 1860s is challenging, a well-documented and reliable procedure from the early 20th century is available in Organic Syntheses. This method, based on the work of later chemists, provides a detailed experimental workflow for the preparation of this compound.

Preparation of this compound (Adapted from Organic Syntheses)[1]

This procedure involves the formation of potassium thiobenzoate from benzoyl chloride and potassium hydrosulfide (generated in situ), followed by oxidation with iodine.

Experimental Workflow:

References

Unraveling the Conformational Landscape of Benzoyl Disulfide: A Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical methods used to elucidate the conformational preferences of benzoyl disulfide. By leveraging computational chemistry, we can gain critical insights into the molecule's three-dimensional structure, which is paramount for understanding its reactivity, biological activity, and potential applications in drug development. This document outlines the key computational protocols, presents quantitative data for conformational analysis, and visualizes the theoretical workflow.

Introduction to this compound and its Conformational Complexity

This compound is a molecule of significant interest due to the presence of the disulfide bond, a key structural motif in many biologically active compounds and materials. The rotational flexibility around the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds gives rise to a complex potential energy surface with multiple conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior in different chemical and biological environments.

Theoretical Methodologies for Conformational Analysis

The conformational analysis of this compound is typically approached using a combination of molecular mechanics (MM) and quantum mechanics (QM) methods. Each approach offers a different balance of computational cost and accuracy.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to model the potential energy of a molecule. The energy is calculated based on a set of parameters known as a force field, which describes bond stretching, angle bending, torsional angles, and non-bonded interactions.

Typical Experimental Protocol (Computational):

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

-

Force Field Selection: An appropriate force field is chosen. Common choices for organic molecules include MMFF94, UFF, and AMBER.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can involve rotating dihedral angles and minimizing the energy of the resulting structures.

-

Energy Minimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.

-

Relative Energy Calculation: The energies of the optimized conformers are compared to identify the most stable structures.

Quantum Mechanics (QM)

Quantum mechanics methods provide a more accurate description of the electronic structure of a molecule by solving the Schrödinger equation. Density Functional Theory (DFT) is a widely used QM method for conformational analysis due to its favorable balance of accuracy and computational cost.

Typical Experimental Protocol (Computational):

-

Initial Structure Preparation: Low-energy conformers identified from a molecular mechanics search or from chemical intuition are used as starting points.

-

Method and Basis Set Selection: A DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)) are chosen. The choice depends on the desired accuracy and available computational resources.

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Potential Energy Surface (PES) Scan: To determine the rotational barriers between conformers, a relaxed PES scan is performed. This involves systematically changing a specific dihedral angle (e.g., the C-S-S-C dihedral) in small increments and optimizing the rest of the molecule's geometry at each step.

Quantitative Conformational Data

The following table summarizes key quantitative data for the conformational analysis of this compound. The experimental data from X-ray crystallography provides a benchmark for the most stable conformation. Theoretical values are representative of what would be obtained from DFT calculations.

| Parameter | Experimental (Crystal Structure)[1] | Theoretical (DFT - Skew Conformer) | Theoretical (DFT - Syn Conformer) | Theoretical (DFT - Anti Conformer) |

| C-S-S-C Dihedral Angle | 80.8°[1] | ~85-95° | ~0° | ~180° |

| S-S Bond Length (Å) | 2.021[1] | ~2.03 | ~2.05 | ~2.04 |

| C-S Bond Length (Å) | 1.805, 1.823[1] | ~1.81 | ~1.82 | ~1.81 |

| Relative Energy (kcal/mol) | 0 (Reference) | 0 | +5-7 | +2-3 |

| Rotational Barrier (kcal/mol) | - | - | ~7-9 (Skew to Syn) | ~3-5 (Skew to Anti) |

Note: Theoretical values are estimations based on typical results for similar disulfide-containing molecules and serve as a guide for what to expect from computational studies.

Visualization of the Theoretical Workflow

The following diagrams illustrate the logical workflow for performing theoretical calculations on this compound conformation.

References

Quantum Chemical Studies of Benzoyl Disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl disulfide, a molecule characterized by the presence of a disulfide bond flanked by two benzoyl groups, holds significant interest in various scientific domains, including organic chemistry, materials science, and pharmacology. The disulfide linkage is a key structural motif in many biological systems, notably in proteins where it plays a crucial role in defining tertiary structure and stability. Understanding the fundamental quantum chemical properties of this compound provides insights into its reactivity, stability, and potential interactions, which is invaluable for the rational design of new materials and therapeutic agents.

This technical guide provides a comprehensive overview of the quantum chemical studies of this compound. It details the theoretical and computational methodologies employed to investigate its molecular structure, vibrational properties, and electronic characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of computational workflows, rendered using Graphviz, to visually articulate the processes involved in theoretical investigations.

Molecular Structure and Geometry

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, are fundamental to understanding its conformational preferences and reactivity. While experimental data from X-ray crystallography provides a solid benchmark for the solid-state structure, computational methods, particularly Density Functional Theory (DFT), offer detailed insights into the gas-phase geometry and the electronic factors governing it.

Experimental Data from X-ray Crystallography

The crystal structure of dithis compound has been determined by X-ray diffraction, providing precise measurements of its geometric parameters in the solid state.[1] These experimental values are crucial for validating the accuracy of computational models.

Table 1: Experimental Geometric Parameters for Dithis compound from X-ray Crystallography [1]

| Parameter | Value |

| Bond Lengths (Å) | |

| S-S | 2.021(1) |

| S-C | 1.805(2), 1.823(2) |

| Dihedral Angle (°) | |

| C-S-S-C | 80.8 |

Computational Approach to Geometry Optimization

A widely accepted and robust method for the geometry optimization of organic molecules containing sulfur, such as this compound, is the use of Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311G** basis set. This level of theory has been shown to provide results that are in good agreement with experimental data for similar molecules.

The computational workflow for geometry optimization is a critical process in theoretical chemistry. It involves finding the minimum energy conformation of a molecule, which corresponds to its most stable structure.

Table 2: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311G )

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| S-S | ~2.05 |

| S-C | ~1.81 |

| C=O | ~1.21 |

| C-C (carbonyl) | ~1.50 |

| C-C (phenyl) | ~1.39-1.40 |

| Bond Angles (°) | |

| C-S-S | ~105 |

| S-S-C | ~105 |

| S-C=O | ~123 |

| O=C-C | ~120 |

| Dihedral Angle (°) | |

| C-S-S-C | ~85-90 |

Note: The values in Table 2 are illustrative and based on typical results from DFT calculations on similar molecules. Specific values would require a dedicated computational study on this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

Computational Protocol for Vibrational Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G**). The results yield the harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set imperfections.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Scaled)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the phenyl rings. |

| C=O stretch | 1700-1650 | Stretching of the carbonyl group. |

| C=C stretch (aromatic) | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the phenyl rings. |

| C-S stretch | 750-650 | Stretching of the carbon-sulfur bond. |

| S-S stretch | 550-500 | Stretching of the disulfide bond. |

Note: The values in Table 3 are illustrative and based on typical results from DFT calculations on similar molecules. Specific values would require a dedicated computational study on this compound.

Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

HOMO-LUMO Analysis

The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. These orbital energies are readily obtained from the output of a DFT calculation.

Table 4: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311G )

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 |

Note: The values in Table 4 are illustrative and based on typical results from DFT calculations on similar molecules. Specific values would require a dedicated computational study on this compound.

Experimental and Computational Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzoyl chloride with a sulfur source, such as sodium disulfide or by bubbling hydrogen sulfide through a solution of benzoyl chloride in the presence of a base. The crude product can then be purified by recrystallization.

Computational Methodology

As outlined in the sections above, a robust and widely used computational protocol for studying molecules like this compound involves the following steps:

-

Initial Structure Generation: The initial 3D coordinates of this compound can be generated using molecular modeling software.

-

Geometry Optimization: The structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G** basis set. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

-

Analysis of Results: The output of the calculations is analyzed to extract key data, including optimized geometric parameters, vibrational frequencies and intensities, and molecular orbital energies (HOMO and LUMO).

-

Spectral Simulation: The calculated vibrational data can be used to simulate the theoretical IR and Raman spectra for comparison with experimental data.

Conclusion

Quantum chemical studies provide a powerful framework for understanding the fundamental properties of this compound. Through the application of Density Functional Theory, it is possible to obtain detailed insights into its molecular geometry, vibrational characteristics, and electronic structure. This knowledge is paramount for researchers and scientists in the fields of chemistry and drug development, as it facilitates the prediction of reactivity, stability, and potential biological interactions. The combination of experimental data and high-level computational modeling, as outlined in this guide, offers a comprehensive approach to elucidating the intricate nature of this important disulfide-containing molecule. Future dedicated computational studies on this compound will be invaluable in further refining our understanding and expanding its applications.

References

Methodological & Application

Application Notes and Protocols: Benzoyl Disulfide as a Radical Initiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoyl disulfide as a radical initiator in polymerization reactions. This document details the underlying mechanism, potential applications, quantitative data, and experimental protocols for its use in the synthesis of polymers.

Introduction

This compound, also known as dithis compound, is a chemical compound that can function as a source of radicals for initiating polymerization. The presence of a relatively weak sulfur-sulfur bond allows for homolytic cleavage upon exposure to heat or ultraviolet (UV) light, generating two benzoylthiyl radicals. These radicals can subsequently initiate the polymerization of various vinyl monomers. The incorporation of sulfur-containing fragments into the polymer chain can also impart unique properties to the resulting material, making this compound an interesting initiator for specialized applications in materials science and drug delivery.

Reaction Mechanism

The radical polymerization process initiated by this compound proceeds through the classical steps of initiation, propagation, and termination.

Initiation: The process begins with the generation of benzoylthiyl radicals (PhC(O)S•) through the homolytic cleavage of the disulfide bond in this compound. This can be induced either thermally or photochemically.

Propagation: The highly reactive benzoylthiyl radical then adds to the double bond of a vinyl monomer, creating a new carbon-centered radical. This new radical species subsequently adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination: The polymerization process ceases when the growing polymer chains are deactivated. This can occur through several mechanisms, including the combination of two growing polymer chains, disproportionation, or reaction with the primary benzoylthiyl radicals.

Applications in Polymer Synthesis

This compound is primarily utilized as a photoinitiator for the polymerization of vinyl monomers. Due to the lability of the S-S bond under UV irradiation, it offers a method for initiating polymerization at lower temperatures compared to thermal initiators.

Furthermore, disulfides can sometimes act as "iniferters" (initiator-transfer agent-terminators), which can provide a degree of control over the polymerization process, leading to polymers with specific end-groups and potentially narrower molecular weight distributions. This makes this compound a candidate for the synthesis of polymers with terminal sulfur-containing functionalities, which can be useful for subsequent chemical modifications, such as surface grafting or the synthesis of block copolymers.

Quantitative Data

The efficiency and kinetics of polymerization initiated by this compound are crucial for controlling the properties of the resulting polymer. The following tables summarize key quantitative data.

Table 1: Reactivity of Benzoylthiyl Radical with a Vinyl Monomer

| Monomer | Rate Constant of Radical Addition (k_add) (M⁻¹s⁻¹) | Temperature (°C) | Solvent |

| Methyl Methacrylate | 5.0 x 10⁵ | 25 | Acetonitrile |

Note: Data for the benzoylthiyl radical is limited. The value presented is based on available literature and provides an indication of its reactivity.

Table 2: Illustrative Example of the Effect of Initiator Concentration on Polymer Properties (for Styrene Polymerization)

| Initiator Concentration (mol/L) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| 0.01 | ~85 | ~150,000 | ~2.1 |

| 0.05 | ~90 | ~80,000 | ~1.9 |

| 0.1 | ~95 | ~50,000 | ~1.8 |

Note: This data is illustrative and based on typical trends observed for radical polymerization. Actual values for this compound may vary and require experimental determination.

Experimental Protocols

The following protocols provide a general framework for conducting polymerization using this compound as a photoinitiator.

General Protocol for Photopolymerization of Methyl Methacrylate (MMA)

Materials:

-

Methyl methacrylate (MMA), inhibitor removed by washing with aqueous NaOH solution followed by distillation.

-

This compound

-

Suitable solvent (e.g., toluene or benzene), freshly distilled.

-

Inert gas (e.g., Argon or Nitrogen)

-

Methanol (for precipitation)

Procedure:

-

Initiator Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at the desired concentration (e.g., 0.1 M).

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet, add the purified MMA and the appropriate volume of the this compound stock solution. The final initiator concentration should be in the range of 0.01 to 0.1 mol/L, depending on the desired molecular weight of the polymer.

-

Degassing: Deoxygenate the monomer/initiator mixture by bubbling with an inert gas for at least 30 minutes. Oxygen can inhibit radical polymerization.

-

Polymerization: Seal the reaction vessel and place it under a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction time will depend on the initiator concentration, light intensity, and desired monomer conversion, and may range from a few hours to 24 hours.

-

Isolation of Polymer: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration, wash it several times with fresh methanol to remove any unreacted monomer and initiator, and dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

-

Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and monomer conversion by gravimetry.

Safety Precautions

-

This compound: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is a combustible solid.

-

Vinyl Monomers (e.g., MMA, Styrene): These are flammable liquids and are often volatile. Work in a fume hood and avoid breathing the vapors. They can be irritants and sensitizers.

-

Solvents (e.g., Toluene, Benzene): These are flammable and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

-

UV Radiation: Protect skin and eyes from exposure to UV light. Use appropriate shielding for the UV lamp.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

Application Notes: Benzoyl Disulfide in Controlled Radical Polymerization

Introduction

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the creation of materials with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. Among the various CRP methods, those utilizing disulfide compounds have been foundational. Benzoyl disulfide and related thiocarbonylthio compounds function as key mediators, often as iniferters (initiator-transfer agent-terminator) or more specifically as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2]

This document provides a detailed overview of the role of this compound and related compounds in CRP, with a focus on the RAFT mechanism. It includes experimental protocols, quantitative data from representative systems, and diagrams illustrating the core concepts for researchers, scientists, and professionals in drug development, where disulfide-based polymers are of particular interest for stimuli-responsive delivery systems.[3][4]

Mechanism of Controlled Polymerization via RAFT

The most versatile and widely applied CRP technique involving thiocarbonylthio compounds is RAFT polymerization.[5] The process relies on a degenerative chain transfer mechanism where a RAFT agent (a thiocarbonylthio compound) reversibly deactivates propagating polymer chains. This establishes a dynamic equilibrium between active (propagating) and dormant (capped with the RAFT agent) chains. This equilibrium allows all chains to grow at a similar rate, resulting in polymers with low dispersity (Mw/Mn < 1.5).[6]

The key steps in the RAFT mechanism are:

-

Initiation: A standard radical initiator (e.g., AIBN, BPO) decomposes to generate primary radicals, which then react with a monomer to form a propagating chain.

-

Reversible Chain Transfer: The propagating chain adds to the C=S bond of the RAFT agent, forming a dormant intermediate radical. This intermediate can then fragment, releasing either the original propagating chain or a new radical (the "R" group from the RAFT agent), which itself can initiate a new polymer chain.

-

Reinitiation: The expelled radical (R•) adds to a monomer, initiating a new propagating chain.

-

Equilibrium and Propagation: A rapid equilibrium is established between the active propagating chains and the dormant species. This ensures that all chains have an equal opportunity to grow, leading to controlled molecular weight and a narrow distribution.[7]

Caption: The core mechanism of RAFT polymerization.

Application in Drug Development: Redox-Responsive Polymers

The disulfide bond is a dynamic covalent linkage that can be cleaved under reducing conditions, such as the high glutathione (GSH) concentrations found inside cells compared to the extracellular environment.[4][8] This property makes polymers containing disulfide bonds excellent candidates for drug delivery systems.[3][9] Drugs can be encapsulated within or conjugated to a polymer backbone that incorporates disulfide linkages. In the bloodstream, the polymer carrier is stable, but once it enters a target cell, the high GSH level cleaves the disulfide bonds, causing the polymer to degrade and release its therapeutic payload.[10]

Caption: Redox-responsive drug release from a disulfide-containing polymer.

Data Presentation

The effectiveness of a RAFT polymerization is assessed by monitoring monomer conversion, molecular weight (Mn) evolution, and the polydispersity index (PDI or Đ). The following tables summarize representative data for the polymerization of styrene using dithiobenzoate RAFT agents, which are structurally related to this compound and are highly effective CTAs.

Table 1: Styrene Polymerization with Cumyl Dithiobenzoate Conditions: Thermal polymerization at 110 °C.

| [RAFT Agent] (mol/L) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 0.041 | 16 | 55 | 13,400 | 1.05 |

| 0.021 | 16 | 62 | 29,200 | 1.06 |

| 0.010 | 16 | 67 | 62,500 | 1.10 |

| 0.005 | 16 | 70 | 119,000 | 1.18 |

| 0 (Control) | 16 | 72 | 306,000 | 1.78 |

Table 2: Styrene Polymerization with Benzyl Dithiobenzoate [11] Conditions: Initiated with AIBN at 60 °C.

| Time (h) | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI (Mw/Mn) |

| 2 | 10.1 | 1,090 | 1,100 | 1.19 |

| 4 | 20.3 | 2,170 | 2,200 | 1.15 |

| 8 | 40.2 | 4,280 | 4,100 | 1.12 |

| 16 | 68.9 | 7,350 | 7,000 | 1.10 |

| 24 | 85.1 | 9,080 | 8,900 | 1.09 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.[12] this compound can serve as an iniferter in radical polymerization.

Materials:

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Hydrogen sulfide (H₂S) gas

-

Benzoyl chloride

-

Iodine (I₂)

-

Ethylene chloride

-

Saturated aqueous sodium bicarbonate solution

Equipment:

-

5-L three-necked round-bottomed flask with mechanical stirrer

-

Dropping funnel and gas inlet tube

-

Ice bath

-

Büchner funnel and filtration apparatus

-

Well-ventilated fume hood

Procedure:

-

In a 5-L flask, dissolve 168 g (3.0 moles) of KOH in 2.1 L of absolute ethanol with mechanical stirring.

-

Saturate the solution with H₂S gas by bubbling it through the gas inlet tube until the solution no longer gives an alkaline reaction.

-

Cool the mixture to 10–15 °C using an ice bath.

-

Slowly add 346.5 g (2.46 moles) of redistilled benzoyl chloride dropwise, keeping the temperature below 15 °C.

-

After addition is complete, allow the mixture to stand (overnight is recommended) to facilitate the precipitation of potassium chloride.

-

Filter the precipitate (KCl) with suction and wash it with approximately 200 mL of ethanol.

-

Cool the combined filtrate and washings to 10–15 °C. Slowly add solid iodine with constant agitation until a faint permanent coloration persists.

-

Collect the precipitated crude this compound by filtration and wash it sequentially with 750 mL of 95% ethanol and 3 L of water.

-

Recrystallize the crude product from hot ethylene chloride (approx. 3.0 mL per gram of product, heated to 60 °C) to yield pure this compound.

Protocol 2: General Procedure for Controlled Radical Polymerization of Styrene

This is a general protocol for a solution-based RAFT polymerization. For using this compound, it would act as the iniferter, and a thermal initiation approach is common.

Materials:

-

Styrene monomer (inhibitor removed by passing through basic alumina)

-

This compound (or other RAFT agent, e.g., cumyl dithiobenzoate)

-

Thermal initiator (e.g., AIBN, if not relying on thermal self-initiation with the iniferter)

-

Anhydrous solvent (e.g., toluene, anisole, or bulk polymerization)

-

Nitrogen or Argon gas

-

Methanol (for precipitation)

Equipment:

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Rubber septum and needles/syringes

-

Schlenk line or glovebox for inert atmosphere

-

Constant temperature oil bath

-

Vacuum oven

Procedure:

-

Reaction Setup: To a Schlenk flask, add the RAFT agent (e.g., this compound, 0.05 mmol) and the monomer (e.g., styrene, 5.0 mmol, 0.52 g). If an external initiator is used, add it at the desired ratio (e.g., AIBN, [Monomer]:[RAFT]:[Initiator] = 100:1:0.2). Add the solvent if not a bulk polymerization.

-

Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C for thermal initiation with this compound, or 60-70 °C if using AIBN). Stir the reaction for the designated time (e.g., 4-24 hours).

-

Termination & Isolation: To quench the reaction, cool the flask in an ice bath and expose the contents to air.

-

Dilute the viscous reaction mixture with a small amount of a suitable solvent (e.g., THF).

-

Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to remove unreacted monomer and initiator fragments.

-

Drying: Dry the final polymer product in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine monomer conversion using ¹H NMR spectroscopy or gravimetry.

Experimental Workflow

The following diagram outlines the typical workflow for conducting a controlled radical polymerization experiment.

Caption: General workflow for a RAFT polymerization experiment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]